molecular formula C28H28FN5OS B609695 Nvs-ZP7-4 CAS No. 2349367-89-9

Nvs-ZP7-4

Cat. No. B609695
M. Wt: 501.6244
InChI Key: FZOFDZMKSAUTHT-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVS-ZP7-4 is a Zinc transporter SLC39A7 (ZIP7) inhibitor . It is the first reported chemical tool to probe the impact of modulating ER zinc levels and investigate ZIP7 as a novel druggable node in the Notch pathway . NVS-ZP7-4 increases ER zinc levels, suggesting functional modulation of ZIP7 .


Synthesis Analysis

NVS-ZP7-4 was identified as a novel chemical reagent targeting the zinc input protein ZIP7 . It accounts for the zinc surge from the apparatus to the cytoplasm . NVS-ZP7-4 has been identified as a novel chemical reagent that targets ZIP7, resulting in zinc accumulation in the ER .


Molecular Structure Analysis

The molecular weight of NVS-ZP7-4 is 501.62 and its chemical formula is C28H28FN5OS .


Chemical Reactions Analysis

NVS-ZP7-4 altered zinc in the ER, and an analog of the compound photoaffinity labeled ZIP7 in cells, suggesting a direct interaction between the compound and ZIP7 .


Physical And Chemical Properties Analysis

NVS-ZP7-4 is a solid compound with a light yellow to yellow color .

Scientific Research Applications

Summary of the Application

NVS-ZP7-4 has been identified as a novel chemical reagent that targets the zinc input protein ZIP7, which is responsible for the zinc surge from the apparatus to the cytoplasm . Dysregulation of zinc is associated with multiple diseases, including tumors . NVS-ZP7-4 has shown potential in inhibiting HCC tumorigenesis and promoting apoptosis via the PI3K/AKT signaling pathway .

Methods of Application or Experimental Procedures

NVS-ZP7-4 was applied to HCCLM3 and Huh7 cells, where it inhibited cell viability, caused cell cycle arrest, induced apoptosis, and inhibited the proliferation, migration, and invasion of these cells . The inhibited activation of the phosphatidylinositol 3‐kinase (PI3K)/Akt pathway was involved in the antitumor effect of NVS‐ZP7‐4 in HCC .

Results or Outcomes

NVS-ZP7-4 inhibited HCC tumor growth in vivo . The study demonstrated that NVS-ZP7-4 is a promising therapeutic target for HCC by regulating PI3K/AKT signaling .

2. Application in T Cell Acute Lymphoblastic Leukemia (T-ALL) Treatment

Summary of the Application

NVS-ZP7-4 is an inhibitor of the zinc transporter SLC39A7 (ZIP7) and has shown potential in inducing apoptosis in TALL-1 human T cell acute lymphoblastic leukemia cells .

Methods of Application or Experimental Procedures

NVS-ZP7-4 was applied to TALL-1 human T cell acute lymphoblastic leukemia cells . It was found that NVS-ZP7-4 increases endoplasmic reticulum, but not cytosolic, zinc levels in U2OS cells .

Results or Outcomes

The application of NVS-ZP7-4 induced apoptosis in TALL-1 human T cell acute lymphoblastic leukemia cells, an effect that can be reduced by expression of the ZIP7 point mutant ZIP7 V430E .

properties

IUPAC Name

1'-[(2S)-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOFDZMKSAUTHT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)C[C@H](CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvs-ZP7-4

Citations

For This Compound
26
Citations
Q Tong, D Yan, Y Cao, X Dong, Y Abula, H Yang… - Scientific Reports, 2023 - nature.com
… efficiency and underlying mechanisms of NVS-ZP7-4 have not been explored in the field of HCC; therefore, we aimed to reveal the anti-tumor functions of NVS-ZP7-4 and its underlying …
Number of citations: 6 www.nature.com
E Nolin, S Gans, L Llamas, S Bandyopadhyay… - Nature chemical …, 2019 - nature.com
… To confirm that ZIP7 is the physiological target of NVS-ZP7-4, we re-introduced the point mutation (V430E) identified in the compound-resistant TALL-1 cell line into the endogenous …
Number of citations: 50 www.nature.com
PH Chen, J Wu, Y Xu, CKC Ding, AA Mestre… - Cell death & …, 2021 - nature.com
… A recent study identified a potent and specific ZIP7 inhibitor NVS-ZP7-4 18 . To determine … MDA-MB-231 with NVS-ZP7-4 together with erastin. We found that NVS-ZP7-4, similar to ZIP7 …
Number of citations: 47 www.nature.com
YY Xu, M Twarog, N Li, A Banks, J Schustak, Y Bao… - Plos one, 2022 - journals.plos.org
… NVS-ZP7-4 is an inhibitor of Zip7 that was derived from a compound (NVS-ZP7-1) that was obtained in a phenotypic screen of inhibitors of Notch signaling as previously described [23]. …
Number of citations: 6 journals.plos.org
SJ Kuravi, NS Ahmed, KA Taylor, EM Capes… - International Journal of …, 2023 - mdpi.com
… The role of ZIP7 in Zn 2+ influx was further investigated using the ZIP7 inhibitor NVS-ZP7-4. The stimulation of FZ-3-loaded platelets with 100 µM Zn 2+ following NVS-ZP7-4 inhibition (…
Number of citations: 10 www.mdpi.com
N Li, R Wang, Z Deng, J Zhou, W Li… - Journal of Agricultural …, 2023 - ACS Publications
… For the inhibition studies, Caco-2 cell monolayers were incubated with 0.50 mL of ZIP4 inhibitor NVS-ZP7-4 (0.50 mM), endocytosis pathway inhibitor mβCD (2 mM), alternative pathway …
Number of citations: 1 pubs.acs.org
T Hara, E Yoshigai, T Ohashi, T Fukada - Journal of Pharmacological …, 2022 - Elsevier
… The ZIP7 inhibitor NVS-ZP7-4 interacts directly with ZIP7 expressed in the ER and regulates intracellular zinc levels by inhibiting ZIP7, which might regulate ER stress. Since ZIP7 …
Number of citations: 38 www.sciencedirect.com
T Hara, E Yoshigai, T Ohashi, T Fukada - International Journal of …, 2023 - mdpi.com
… (A) A ZIP7 inhibitor (NVS-ZP7-4) regulates ER zinc levels and Notch signaling (IC 50 = 0.13 … (A) A ZIP7 inhibitor (NVS-ZP7-4) regulates ER zinc levels and Notch signaling (IC 50 = 0.13 …
Number of citations: 1 www.mdpi.com
R Saravanan, V Balasubramanian… - Journal of Cellular …, 2022 - Wiley Online Library
… The group's work led to the discovery of ZIP7 inhibitor—NVS-ZP7-4 through a phenotypic … (R)-NVS-ZP7-4 is the R-isomer of NVS-ZP7-4. The bioactive molecules are commercially …
Number of citations: 4 onlinelibrary.wiley.com
J Chen, L Song, F Qi, S Qin, X Yang, W Xie, K Gai… - Nano Energy, 2023 - Elsevier
… of HUVECs and osteogenesis of BMSCs, NVS-ZP7–4, an inhibitor of zinc transporter ZIP7 was … Compared with the control group, NVS-ZP7–4 treated group demonstrated lower VEGFA …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.